(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

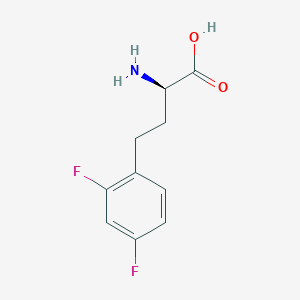

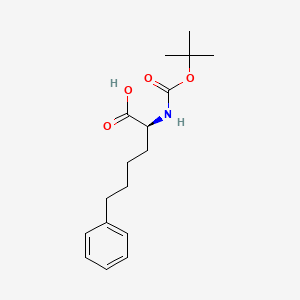

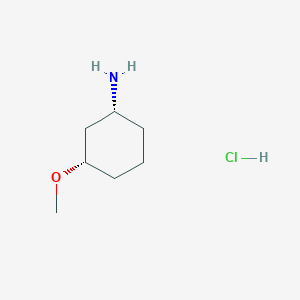

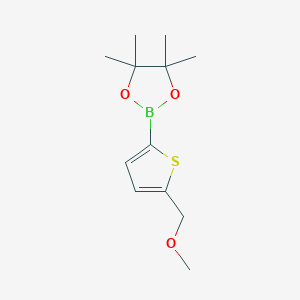

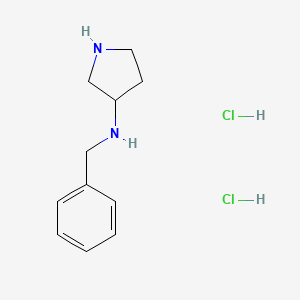

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H16ClNO . It has a molecular weight of 165.6625 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” consists of 7 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The exact 3D structure is not provided in the searched resources.Chemical Reactions Analysis

The specific chemical reactions involving “(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” are not provided in the searched resources. It’s often used as a building block in research, suggesting it may be involved in various chemical reactions .Physical And Chemical Properties Analysis

“(1R,3S)-3-Methoxy-cyclohexylamine hydrochloride” has a molecular weight of 165.6625 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched resources .科学研究应用

Synthesis of Schiff Bases and Dyes Applications

The compound can be used in the synthesis of Schiff bases, which are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . These Schiff bases are key components in the synthesis of azobenzene-containing dyes . Azobenzene dyes are photochromic compounds that can reversibly switch from trans to cis form due to light or heat . They have numerous applications including catalysis, antimicrobial and photopharmacological, in food or as textile colorants .

Preparation of Chiral Diels-Alder Reaction Products

The compound can be used as a chiral source in the preparation of chiral Diels-Alder reaction products . The Diels-Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system . This method involves using an amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system .

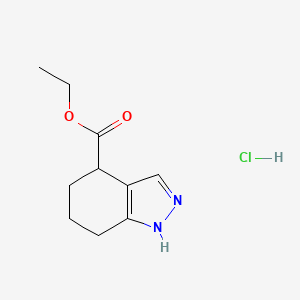

Synthesis of β-Carboline Alkaloids

The compound can be used in the synthesis of β-carboline alkaloids . β-carboline alkaloids are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature . These alkaloids have diverse biological activities and their pharmacological activity makes them desirable as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Preparation of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The compound can be used in the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride . This method comprises using amide formed by chiral carboxylic acid and hydroxylamine as a chiral source, quickly obtaining a chiral Diels-Alder reaction product in a copper-catalyzed oxidation reaction system, and then subjecting same to reduction, alkaline deprotection, and acidification reactions to obtain the target product .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-Methoxy-cyclohexylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)

![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)